molecular formula C14H21NO3S B500578 2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 898647-49-9

2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B500578
CAS No.: 898647-49-9
M. Wt: 283.39g/mol
InChI Key: HHEKQECPYADDKT-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H21NO3S It is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with active site residues, while the oxolan-2-ylmethyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethylbenzenesulfonamide: Lacks the oxolan-2-ylmethyl group, which may affect its binding properties and biological activity.

    N-(oxolan-2-ylmethyl)benzenesulfonamide: Lacks the three methyl groups on the benzene ring, which may influence its chemical reactivity and stability.

    2,4,5-trimethyl-N-(methyl)benzenesulfonamide: Contains a methyl group instead of the oxolan-2-ylmethyl group, potentially altering its solubility and interaction with biological targets.

Uniqueness

2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the oxolan-2-ylmethyl group and the three methyl groups on the benzene ring distinguishes it from other similar compounds, potentially enhancing its utility in various applications.

Properties

IUPAC Name

2,4,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-7-12(3)14(8-11(10)2)19(16,17)15-9-13-5-4-6-18-13/h7-8,13,15H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEKQECPYADDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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